molecular formula C24H25N7O2S B2704799 2-(benzylsulfanyl)-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 920205-89-6

2-(benzylsulfanyl)-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2704799
CAS No.: 920205-89-6
M. Wt: 475.57
InChI Key: SLCJUXGOIGENNB-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the benzylthio group: This can be done through thiol-alkylation reactions.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings and piperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazolopyrimidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The piperazine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanol
  • 2-(benzylthio)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanoic acid

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2S/c1-33-20-9-5-8-19(14-20)31-24-22(27-28-31)23(25-17-26-24)30-12-10-29(11-13-30)21(32)16-34-15-18-6-3-2-4-7-18/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCJUXGOIGENNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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